molecular formula C18H22BrN3O B13349826 (1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine

(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine

Cat. No.: B13349826
M. Wt: 376.3 g/mol
InChI Key: NYMXIKPEDWDOQL-IUPXNIOVSA-N
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Description

(1S,1’S,4R)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S,4R)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine typically involves multiple steps, including the formation of the dispiro structure and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Dispiro Structure: This step involves the cyclization of appropriate precursors to form the dispiro framework.

    Introduction of Functional Groups: Bromination, methoxylation, and methylation are carried out using specific reagents and conditions to introduce the bromine, methoxy, and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,1’S,4R)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,1’S,4R)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding dispiro structures and their behavior in different chemical environments.

Biology

In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors. Its structural features make it a candidate for studying molecular recognition and binding.

Medicine

In medicine, (1S,1’S,4R)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine could be explored for its potential therapeutic applications. Its unique structure may offer opportunities for developing new drugs or diagnostic agents.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of (1S,1’S,4R)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane
  • (1S,2S,4R)-1-Bromo-2-chloro-4-methylcyclohexane

Uniqueness

Compared to similar compounds, (1S,1’S,4R)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine stands out due to its dispiro structure and the presence of multiple functional groups

Properties

Molecular Formula

C18H22BrN3O

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H22BrN3O/c1-11-16(20)22-18(21-11)15-9-13(19)4-3-12(15)10-17(18)7-5-14(23-2)6-8-17/h3-4,9,14H,5-8,10H2,1-2H3,(H2,20,22)/t14?,17?,18-/m1/s1

InChI Key

NYMXIKPEDWDOQL-IUPXNIOVSA-N

Isomeric SMILES

CC1=N[C@]2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N

Canonical SMILES

CC1=NC2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N

Origin of Product

United States

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